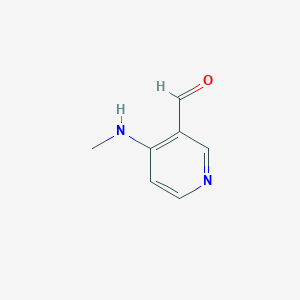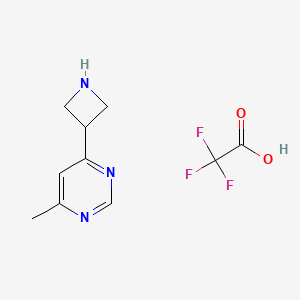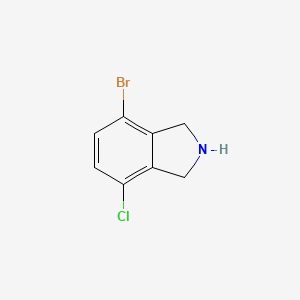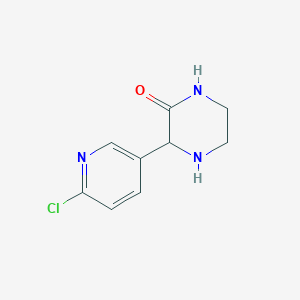
3-(6-Chloro-3-pyridinyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridin-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)piperazin-2-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(6-chloropyridin-3-yl)piperazin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for various substitution reactions, including nucleophilic substitution with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学的研究の応用
3-(6-Chloropyridin-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(6-chloropyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(6-Chloropyridin-3-yl)piperazin-2-one
- 3-(2-Hydroxyethyl)piperazin-2-one
- 1-(2-pyridin-4-yl-ethyl)piperazine
Uniqueness
3-(6-Chloropyridin-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridine moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields.
特性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC名 |
3-(6-chloropyridin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14) |
InChIキー |
FKDNPTDMTNIXEL-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate](/img/structure/B13487958.png)
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
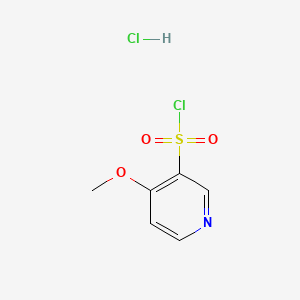
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
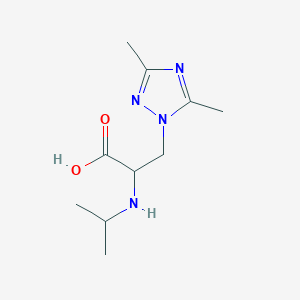
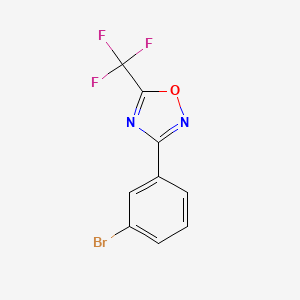
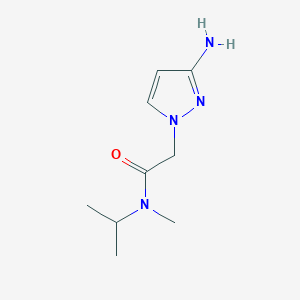
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
